Viburnitol

描述

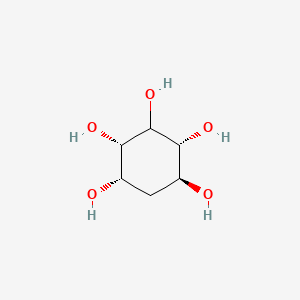

Structure

3D Structure

属性

分子式 |

C6H12O5 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC 名称 |

(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |

InChI 键 |

IMPKVMRTXBRHRB-VSOAQEOCSA-N |

手性 SMILES |

C1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |

规范 SMILES |

C1C(C(C(C(C1O)O)O)O)O |

同义词 |

(+)-allo-quercitol allo-quercitol |

产品来源 |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Viburnitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, a cyclitol (a carbocyclic polyol), is a stereoisomer of inositol (B14025). While the complete biosynthetic pathway of this compound has not been fully elucidated, substantial evidence points to its origin from the well-established myo-inositol biosynthesis pathway. myo-Inositol, a key metabolite in eukaryotes, serves as a precursor for a wide array of important molecules, including signaling molecules and structural lipids. This technical guide details the known enzymatic steps leading to the synthesis of myo-inositol, the presumed precursor of this compound, and discusses the likely subsequent isomerization step. This document provides a comprehensive overview of the pathway, including quantitative data and detailed experimental protocols for the key enzymes involved, to support further research and potential applications in drug development.

The Biosynthesis of myo-Inositol: The Precursor Pathway

The de novo synthesis of myo-inositol from glucose-6-phosphate is a conserved two-step enzymatic pathway.[1][2]

-

Isomerization of Glucose-6-Phosphate: The first and rate-limiting step is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate (MIP).[3][4][5] This reaction is catalyzed by the enzyme 1L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4). This intricate reaction involves an NAD+-dependent oxidation, an intramolecular aldol (B89426) cyclization, and a subsequent reduction.

-

Dephosphorylation of 1L-myo-inositol-1-phosphate: The second step involves the dephosphorylation of 1L-myo-inositol-1-phosphate by the enzyme inositol monophosphatase (IMPase) (EC 3.1.3.25) to yield free myo-inositol.

Quantitative Data

The following table summarizes key quantitative data for the enzymes involved in myo-inositol biosynthesis.

| Enzyme | Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) |

| 1L-myo-inositol-1-phosphate synthase (MIPS) | Saccharomyces cerevisiae | D-Glucose-6-Phosphate | 1.3 mM | 0.45 µmol/min/mg | 7.0 | 37 |

| Arabidopsis thaliana | D-Glucose-6-Phosphate | 0.6 mM | 0.28 µmol/min/mg | 7.5 | 30 | |

| Inositol Monophosphatase (IMPase) | Bovine Brain | myo-Inositol-1-Phosphate | 10 µM | 1.2 µmol/min/mg | 7.4 | 37 |

| Saccharomyces cerevisiae | myo-Inositol-1-Phosphate | 25 µM | 0.8 µmol/min/mg | 7.5 | 30 |

Note: The kinetic parameters can vary depending on the specific isoform of the enzyme and the experimental conditions.

Proposed Conversion to this compound

The conversion of myo-inositol to this compound is hypothesized to occur via an epimerization reaction, catalyzed by an inositol epimerase . While the specific enzyme responsible for this conversion to this compound has not been definitively identified, the existence of epimerases that convert myo-inositol to other inositol isomers, such as D-chiro-inositol, is well-documented. This suggests a similar enzymatic mechanism is likely involved in the biosynthesis of this compound. Further research is required to isolate and characterize the specific epimerase responsible for this final step.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of myo-Inositol

Caption: The two-step enzymatic pathway for the biosynthesis of myo-inositol from D-glucose-6-phosphate.

Proposed Biosynthetic Pathway of this compound

Caption: The proposed biosynthetic pathway of this compound, originating from the myo-inositol pathway.

Experimental Protocols

Assay for 1L-myo-Inositol-1-Phosphate Synthase (MIPS) Activity

This protocol is based on the spectrophotometric measurement of NAD+ reduction.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

D-Glucose-6-phosphate (10 mM)

-

NAD+ (2 mM)

-

Ammonium (B1175870) acetate (B1210297) (100 mM)

-

Purified MIPS enzyme preparation

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, D-glucose-6-phosphate, NAD+, and ammonium acetate in a quartz cuvette.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for yeast MIPS) for 5 minutes.

-

Initiate the reaction by adding the purified MIPS enzyme preparation to the cuvette.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

One unit of MIPS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Assay for Inositol Monophosphatase (IMPase) Activity

This protocol is based on the colorimetric determination of inorganic phosphate (B84403) released from the substrate.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

1L-myo-Inositol-1-phosphate (5 mM)

-

Magnesium chloride (MgCl₂) (10 mM)

-

Purified IMPase enzyme preparation

-

Malachite green-molybdate reagent for phosphate detection

-

Phosphate standard solution (e.g., KH₂PO₄)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, 1L-myo-inositol-1-phosphate, and MgCl₂ in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for bovine IMPase) for 5 minutes.

-

Initiate the reaction by adding the purified IMPase enzyme preparation.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).

-

Centrifuge the mixture to pellet the denatured protein.

-

Take an aliquot of the supernatant and add the malachite green-molybdate reagent.

-

After color development, measure the absorbance at the appropriate wavelength (e.g., 660 nm).

-

Determine the amount of inorganic phosphate released by comparing the absorbance to a standard curve prepared using the phosphate standard solution.

-

One unit of IMPase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of inorganic phosphate per minute under the specified conditions.

Conclusion

The biosynthesis of this compound is intrinsically linked to the central metabolic pathway of myo-inositol. While the initial steps converting glucose-6-phosphate to myo-inositol are well-characterized, the final epimerization to this compound remains an area of active investigation. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore this pathway, identify the specific enzymes involved, and potentially harness this knowledge for the development of novel therapeutics. Understanding the complete biosynthetic route of this compound will not only advance our fundamental knowledge of cyclitol metabolism but also open up new avenues for metabolic engineering and drug discovery.

References

- 1. Inositol - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The crystal structure and mechanism of 1-L-myo-inositol- 1-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The structure and mechanism of myo-inositol-1-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Viburnitol: A Technical Guide to its Natural Sources, Distribution, and Analysis

Introduction

Viburnitol, a naturally occurring cyclitol (specifically, 1L-1,2,4/3,5-cyclohexanepentol), is a chiral building block of interest in the synthesis of bioactive compounds. Its potential applications in various fields, including drug development, necessitate a thorough understanding of its natural distribution, biosynthesis, and methods for its isolation and quantification. This technical guide provides a comprehensive overview of the current knowledge on this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution

This compound is found in a limited number of natural sources, often at low concentrations. The primary documented sources include specific plant species and a unique animal-derived product.

Plant Sources

-

Gymnema sylvestre : This perennial woody vine, native to tropical Asia, is a well-known plant in Ayurvedic medicine. While extensively studied for its gymnemic acids, which have anti-diabetic properties, its leaves also contain this compound.[1]

-

Oak Species (Quercus spp.) : Various species of oak have been identified as sources of this compound. However, the concentration in oak is generally low.[2]

-

Viburnum spp. : Despite the name "this compound," a comprehensive review of the phytochemicals present in the genus Viburnum does not indicate the presence of this compound.[3][4][5] This suggests that the naming may be historical or based on an unconfirmed finding.

Other Natural Sources

-

Honeydew Honey : this compound has been detected in honeydew honey, a type of honey produced by bees that collect the sugary secretions (honeydew) of aphids and other insects that feed on plant sap.[2]

Quantitative Data on this compound Distribution

A significant challenge in the study of this compound is the scarcity of quantitative data in the scientific literature. While its presence in the sources listed above has been confirmed, detailed information on its concentration is limited. The following table summarizes the available information on the distribution and reported levels of this compound.

| Natural Source | Part/Type | Reported this compound Concentration | References |

| Gymnema sylvestre | Leaves | Present, but quantitative data is not readily available. | [1] |

| Oak Species (Quercus spp.) | Not specified | Low concentrations | [2] |

| Honeydew Honey | Honey | Present, but quantitative data is not readily available. | [2] |

Note: The lack of extensive quantitative data highlights a research gap and an opportunity for further investigation into the distribution and accumulation of this compound in the biosphere.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been proposed in bacteria, starting from D-glucose. The pathway in plants is yet to be fully elucidated. The bacterial pathway involves a series of enzymatic reactions.

Proposed Biosynthetic Pathway in Bacteria

The proposed pathway for the biosynthesis of (-)-vibo-quercitol (this compound) from D-glucose involves the enzyme 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS).[2]

References

Biological Activity of Viburnitol: A Technical Guide for Researchers

Abstract

Viburnitol, a cyclitol found in various species of the Viburnum genus, is a subject of growing interest within the scientific community for its potential therapeutic applications. The genus Viburnum has a rich history in traditional medicine, with extracts demonstrating a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While research on the isolated compound this compound is still emerging, this technical guide provides a comprehensive overview of the known biological activities of Viburnum extracts containing this cyclitol, drawing parallels with the activities of structurally related inositol (B14025) analogs. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows and potential signaling pathways.

Introduction

Cyclitols, including this compound, are carbocyclic polyols that play significant roles in cellular processes such as signal transduction and osmoregulation.[1] The therapeutic potential of these compounds is increasingly being recognized. Extracts from various Viburnum species have shown promising results in preclinical studies, indicating a range of pharmacological activities.[2] This guide synthesizes the current understanding of the biological activities associated with this compound-containing extracts and provides a framework for future research into the purified compound.

Quantitative Data on Biological Activities of Viburnum Extracts

While specific quantitative data for isolated this compound is limited in publicly available literature, numerous studies have quantified the biological effects of extracts from Viburnum species. This data provides a valuable starting point for investigating the potential activities of this compound.

Anticancer Activity

Extracts from Viburnum species have demonstrated significant cytotoxic effects against various cancer cell lines. The data below summarizes key findings from in vitro studies.

| Plant Species | Extract/Fraction | Cancer Cell Line | Assay | Result | Reference |

| Viburnum foetens | Crude Methanolic | MCF-7 (Breast) | NRU | 98.8% inhibition at 500 µg/mL | [3] |

| Viburnum foetens | Crude Methanolic | Caco-2 (Colon) | NRU | 96.5% inhibition at 500 µg/mL | [3] |

| Viburnum foetens | Crude Methanolic | MDA-MB-468 (Breast) | NRU | 81.4% inhibition at 500 µg/mL | [3] |

| Viburnum foetens | Ethylacetate | Caco-2 (Colon) | MTT | 93.44% inhibition | [3] |

| Viburnum foetens | Methanol | MCF-7 (Breast) | NRU | 99% inhibition | [3] |

| Viburnum foetens | Ethylacetate | Caco-2 (Colon) | NRU | 96% inhibition | [3] |

| Viburnum foetens | Crude Extract | Breast & Colon | NRU | IC50: 100 µg/mL | [3] |

Antioxidant Activity

The antioxidant capacity of Viburnum opulus has been quantified using various assays, demonstrating the potential of its constituents to scavenge free radicals.

| Plant Part | Assay | Antioxidant Capacity (mM TE/100 g DW) | Reference |

| Bark | ABTS | 40.21 | [2] |

| Fruit | ABTS | 16.18 | [2] |

| Flower | ABTS | Not specified | [2] |

| Bark | HORS | 10.05 | [2] |

| Fruit | HORS | 5.91 | [2] |

| Flower | HORS | Not specified | [2] |

| Bark | ORAC | 108.17 | [2] |

| Fruit | ORAC | 10.93 | [2] |

| Flower | ORAC | Not specified | [2] |

| Bark | FRAP | 23.47 | [2] |

| Fruit | FRAP | 13.65 | [2] |

| Flower | FRAP | Not specified | [2] |

| Bark | SORS | 115.44 (mM CE/100g DW) | [2] |

| Fruit | SORS | 89.77 (mM CE/100g DW) | [2] |

| Flower | SORS | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound extracts.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of cyclitols from plant material is outlined below. Specific modifications may be necessary depending on the plant species and the physicochemical properties of this compound.

Caption: General workflow for the extraction and isolation of this compound.

-

Preparation of Plant Material: Air-dry the plant material (leaves, bark, or fruits of a Viburnum species) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with an 80% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

-

Fractionation: Subject the crude extract to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity.

-

Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound and further purify them by recrystallization to obtain pure this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, Caco-2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound extract (e.g., 10, 50, 100, 250, 500 µg/mL) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Add 100 µL of various concentrations of the this compound extract to 2.9 mL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol). Ascorbic acid can be used as a positive control.

-

Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay determines the ability of a substance to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound extract for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes. Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, studies on Viburnum extracts and related cyclitols suggest potential mechanisms of action, particularly in the context of cancer.

Proposed Anticancer Signaling Pathway

Based on studies of Viburnum grandiflorum extract, a plausible mechanism for the anticancer activity of this compound-containing extracts involves the induction of apoptosis through the intrinsic mitochondrial pathway. This pathway is often regulated by the PI3K/Akt signaling cascade.

Caption: Hypothetical PI3K/Akt-mediated apoptotic pathway inhibited by this compound.

This proposed pathway suggests that this compound may exert its anticancer effects by inhibiting the PI3K/Akt signaling pathway. Inhibition of Akt phosphorylation would lead to the downregulation of anti-apoptotic proteins of the Bcl-2 family, resulting in the release of cytochrome c from the mitochondria, activation of the caspase cascade, and ultimately, apoptosis.

Experimental Workflow for Pathway Analysis

To validate the involvement of the proposed signaling pathway, a series of molecular biology experiments can be conducted.

Caption: Experimental workflow to investigate the effect of this compound on a signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that extracts from the Viburnum genus possess significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties. While direct quantitative data for isolated this compound is currently scarce, its presence in these active extracts, coupled with the known bioactivities of related cyclitols, points to its potential as a valuable therapeutic agent.

Future research should focus on the following areas:

-

Isolation and Characterization: Development of efficient methods for the isolation and purification of this compound from various Viburnum species.

-

In Vitro Bioactivity: Comprehensive in vitro testing of pure this compound to determine its specific IC50 values against a panel of cancer cell lines and to quantify its antioxidant and anti-inflammatory effects.

-

Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer, inflammation, and oxidative stress-related diseases.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising biological activities of this compound. The detailed protocols and conceptual frameworks provided herein are intended to facilitate a more targeted and systematic approach to unlocking the full therapeutic potential of this natural compound.

References

Viburnitol in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viburnitol, a naturally occurring deoxyinositol, is a specialized cyclitol found in select plant species. As a secondary metabolite, it is implicated in a range of physiological processes, primarily related to stress tolerance and ecological interactions. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant secondary metabolism. It covers its biosynthesis, physiological functions as an osmoprotectant, and its potential, though largely unexplored, role in signaling pathways. This document also presents detailed experimental protocols for the analysis of cyclitols and summarizes the available quantitative data to serve as a resource for researchers in phytochemistry, plant physiology, and drug discovery.

Introduction to this compound

This compound (C6H12O5) is a cyclopentanepentol, a type of cyclitol or sugar alcohol. These compounds are known to be widespread in the plant kingdom and play significant roles in plant metabolism and physiology.[1] this compound has been identified in various plant species, including members of the genus Quercus (oak) and in Gymnema sylvestre. While structurally related to the more ubiquitous myo-inositol, this compound's specific functions and metabolic pathways are less well understood. This guide aims to synthesize the available information on this compound and place it within the broader context of cyclitol biochemistry in plants.

Biosynthesis of this compound

The biosynthesis of cyclitols in plants originates from glucose.[2] The central precursor for most inositols and their derivatives is myo-inositol.[3][4] The synthesis of myo-inositol from glucose-6-phosphate is a well-characterized pathway.[5]

While the precise enzymatic steps for the conversion of myo-inositol to this compound in plants have not been fully elucidated, the pathway is hypothesized to involve a series of epimerization and reduction reactions. In bacteria, the biosynthesis of a related deoxyinositol, (-)-vibo-quercitol, from 2-deoxy-scyllo-inosose (B3429959) has been demonstrated, suggesting that similar enzymatic machinery may exist in plants for the synthesis of this compound.[6]

Hypothetical Biosynthetic Pathway of this compound

The following diagram illustrates the established biosynthesis of myo-inositol from glucose-6-phosphate and a proposed subsequent pathway to this compound.

References

- 1. The Importance of Myo-inositol in Plants | LebanonTurf [lebanonturf.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Light-Driven Biosynthesis of myo-Inositol Directly From CO2 in Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and production of quercitols and their application in the production of pharmaceuticals: current status and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Viburnitol: A Technical Chronicle of its Discovery and Isolation

A deep dive into the historical archives of natural product chemistry reveals the discovery and initial isolation of viburnitol, a cycloheptanepentol, by the pioneering chemists Frederick Belding Power and Frank Tutin in 1908. This technical guide illuminates the original experimental methodologies employed for its extraction from Viburnum tinus and presents the quantitative data that first characterized this intriguing natural product.

Discovery and Historical Context

In the early 20th century, the chemical investigation of medicinal plants was a burgeoning field, with chemists diligently working to isolate and identify the active principles responsible for their therapeutic effects. It was within this scientific landscape that Power and Tutin undertook a systematic chemical examination of the leaves of Viburnum tinus, a species of flowering plant in the family Adoxaceae, native to the Mediterranean region. Their meticulous work, published in the Journal of the Chemical Society, Transactions in 1908, led to the first-ever isolation of a new crystalline substance they named "this compound." This discovery was a significant contribution to the understanding of the chemical constituents of the Viburnum genus.

Experimental Protocols for the Isolation of this compound

The original isolation of this compound by Power and Tutin was a multi-step process involving classical extraction and purification techniques. The following is a detailed description of the probable experimental protocol, reconstructed from their 1908 publication.

Initial Extraction of Plant Material

The process commenced with the collection and drying of the leaves of Viburnum tinus. A large quantity of the dried and ground leaves was subjected to exhaustive extraction with hot ethanol (B145695). This initial step was crucial for the efficient removal of a wide range of organic compounds from the plant matrix.

Purification of the Ethanolic Extract

The resulting ethanolic extract, a complex mixture of various plant constituents, underwent a series of purification steps. The ethanol was distilled off to yield a concentrated aqueous extract. This concentrate was then treated with a solution of basic lead acetate. This reagent was commonly used at the time to precipitate tannins, gums, and other impurities, thereby clarifying the extract.

Removal of Lead and Subsequent Crystallization

The excess lead from the filtrate was carefully removed by precipitation with hydrogen sulfide. The resulting lead-free solution was then concentrated under reduced pressure to a syrup. Upon standing for a prolonged period, a crystalline substance, this compound, separated from the syrupy residue.

Recrystallization for Purity

The crude this compound crystals were further purified by repeated recrystallization from hot ethanol or water. This process of dissolving the crystals in a hot solvent and allowing them to cool slowly is a standard technique to obtain highly pure crystalline compounds.

Quantitative Data and Physicochemical Characterization

Power and Tutin's 1908 paper provided the first quantitative data on the yield and physicochemical properties of this compound. These initial findings were instrumental in its characterization as a new natural product.

| Parameter | Reported Value (1908) |

| Yield from Viburnum tinus leaves | Not explicitly quantified as a percentage of the total leaf mass in the initial report, but isolated in sufficient quantity for characterization. |

| Melting Point | 175-176 °C |

| Optical Rotation | Optically inactive |

| Elemental Analysis | Consistent with the empirical formula C₇H₁₄O₅ |

Logical Workflow of this compound Isolation

The logical progression of the experimental steps for the isolation of this compound can be visualized as a clear workflow, starting from the raw plant material and culminating in the pure crystalline compound.

Conclusion

The discovery and isolation of this compound by Power and Tutin in 1908 represent a significant milestone in the field of natural product chemistry. Their systematic approach, employing the established techniques of the time, allowed for the identification of a novel cycloheptanepentol from Viburnum tinus. The foundational quantitative data and experimental protocols they reported have paved the way for subsequent research into the chemistry and potential biological activities of this interesting natural compound. This in-depth guide serves as a valuable resource for researchers, scientists, and drug development professionals interested in the history and isolation of this compound.

Viburnitol: A Technical Guide on its Core Properties and Potential Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viburnitol, a naturally occurring cyclitol, is a polyhydroxy cycloalkane that belongs to the broader class of inositols. While the physiological effects of many inositol (B14025) isomers, such as myo-inositol and D-chiro-inositol, are well-documented, this compound (1-deoxy-l-chiro-inositol) remains a largely understudied molecule. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its chemical properties and the limited available data on its biological interactions. Drawing on the extensive research into related inositols, this paper also explores the potential physiological effects of this compound, particularly in the context of cellular signaling and metabolic regulation. The significant gaps in the existing literature are highlighted to guide future research endeavors in this promising area.

Introduction to this compound

This compound is a cyclitol, a class of compounds characterized by a cyclohexane (B81311) ring with multiple hydroxyl groups. Specifically, it is a desoxy-inositol, meaning one of its hydroxyl groups is replaced by a hydrogen atom. Cyclitols are known to play various roles in cellular physiology, acting as osmolytes, antioxidants, and precursors to second messengers in signal transduction pathways[1][2][3][4][5]. While compounds like myo-inositol are integral to insulin (B600854) signaling and the regulation of metabolic processes, the specific biological functions of this compound are not well-defined[3][5].

This guide aims to consolidate the sparse information available on this compound and to provide a theoretical framework for its potential physiological effects based on the activities of structurally related inositols.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₁₂O₅, is a stable polyol. Its structure is similar to other inositols but lacks a hydroxyl group at the C1 position. This structural difference likely influences its biological activity and interaction with cellular machinery.

| Property | Value | Source |

| IUPAC Name | (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol | [6] |

| Molecular Formula | C₆H₁₂O₅ | [6] |

| Molecular Weight | 164.16 g/mol | [6] |

| Synonyms | Desoxy-inosit, 1-deoxy-l-chiro-inositol | [6] |

Known Physiological Interactions: Cellular Transport

The only direct experimental evidence of this compound's interaction with a biological system comes from studies on inositol transporters. This compound has been shown to be a substrate for the sodium/myo-inositol cotransporters SMIT1 and SMIT2, albeit with a lower affinity compared to myo-inositol and scyllo-inositol[1]. This finding is significant as it confirms that this compound can be transported into cells, a prerequisite for any intracellular physiological effect.

Quantitative Data: Transporter Affinity

The following table summarizes the relative transport efficiency of this compound by SMIT1 and SMIT2.

| Compound | Transporter | Relative Affinity |

| This compound | SMIT1 | Lower than myo-inositol |

| This compound | SMIT2 | Lower than myo-inositol |

| myo-inositol | SMIT1 / SMIT2 | High |

| scyllo-inositol | SMIT1 / SMIT2 | High |

| D-ononitol | SMIT1 / SMIT2 | Lower than myo-inositol |

| Sequoyitol | SMIT1 / SMIT2 | Lower than myo-inositol |

Note: Specific inhibitory constants (Ki) or transport velocities (Vmax) for this compound are not available in the cited literature.

Experimental Protocol: Inositol Transporter Assay

The following is a generalized protocol for assessing the affinity of a compound like this compound for inositol transporters, based on common methodologies in the field.

Objective: To determine the inhibitory effect of this compound on the transport of radiolabeled myo-inositol into cells expressing SMIT1 or SMIT2.

Materials:

-

Cell line expressing the transporter of interest (e.g., HEK293 cells transfected with SMIT1 or SMIT2).

-

Culture medium and supplements.

-

Radiolabeled [³H]myo-inositol.

-

Unlabeled myo-inositol (for competition assays).

-

This compound and other test compounds.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Culture the transfected cells to confluency in appropriate multi-well plates.

-

Preparation: On the day of the experiment, wash the cells with assay buffer.

-

Inhibition Assay:

-

Prepare solutions of [³H]myo-inositol at a fixed concentration.

-

Prepare a range of concentrations of the inhibitor (this compound).

-

Add the inhibitor solutions to the cells and incubate for a short period.

-

Initiate the transport by adding the [³H]myo-inositol solution.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

-

Termination and Lysis: Stop the transport by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the concentration of the inhibitor. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the [³H]myo-inositol transport.

References

- 1. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Deoxy-myo-inositol | C6H12O5 | CID 168586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Viburnitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viburnitol, a naturally occurring cyclitol (cyclic polyol), has garnered interest in various scientific domains due to its potential biological activities. A thorough understanding of its chemical structure and stereochemistry is paramount for researchers, scientists, and drug development professionals engaged in its study and application. This technical guide provides a comprehensive overview of the core structural features of this compound, including its chemical formula, molecular weight, and detailed stereochemical configuration. This document summarizes available quantitative data, outlines experimental methodologies for its characterization, and presents visualizations to facilitate a deeper understanding of its molecular architecture.

Chemical Structure and Properties

This compound is a cyclopentanepentol with the chemical formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol .[1] It belongs to the class of compounds known as cyclitols, which are carbocyclic polyols. The structure consists of a cyclohexane (B81311) ring substituted with five hydroxyl groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O₅ | PubChem |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| IUPAC Name | (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol | PubChem[1] |

| Synonyms | (-)-Viburnitol, L-Viburnitol, 1-Deoxy-L-chiro-inositol | Various |

Stereochemistry of this compound

The stereochemistry of this compound is a critical aspect of its identity, as it dictates its three-dimensional shape and, consequently, its biological activity. The naturally occurring form of this compound is the levorotatory enantiomer, denoted as (-)-Viburnitol or L-Viburnitol.

The absolute configuration of (-)-Viburnitol has been a subject of some ambiguity in various databases. However, based on its relationship to L-chiro-inositol, the correct stereochemical descriptor for the naturally occurring (-)-Viburnitol is (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol .[1] The enantiomeric nature of cyclitols means that the D-(+)-Viburnitol would have the opposite configuration at all stereocenters.

The chair conformation is the most stable arrangement for the cyclohexane ring of this compound. The relative orientation of the five hydroxyl groups (axial vs. equatorial) determines the overall shape and steric interactions of the molecule.

Experimental Data

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data Type | Expected/Reported Values |

| ¹H NMR | Chemical Shifts (δ) | Complex multiplets in the 3.0-4.5 ppm range due to overlapping proton signals on the cyclohexane ring. |

| ¹³C NMR | Chemical Shifts (δ) | Signals typically in the 60-80 ppm range, corresponding to the hydroxyl-bearing carbon atoms of the cyclohexane ring. |

| Mass Spec. | Molecular Ion Peak | [M+H]⁺ at m/z 165.0759 |

| Optical | Specific Rotation | Levorotatory (-) |

Note: Specific chemical shift and coupling constant values would require experimental determination from a purified sample.

X-ray Crystallography

To date, a publicly available crystal structure of this compound has not been identified in the primary literature or crystallographic databases. X-ray crystallography would provide the most definitive evidence for its absolute stereochemistry and solid-state conformation.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from various plant sources, most notably from the leaves of Gymnema sylvestre. The following is a generalized protocol for its extraction and purification.

Workflow for this compound Isolation

References

Viburnitol Derivatives in Nature: A Technical Guide for Researchers

Abstract

Viburnitol, a naturally occurring cyclitol, and its derivatives represent a class of compounds with significant potential in drug discovery and development. Found in various plant species, these compounds have demonstrated a range of biological activities, including potential antidiabetic and neuroprotective effects. This technical guide provides a comprehensive overview of this compound and its known derivatives in nature, focusing on their sources, biosynthesis, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource to facilitate further investigation into this promising class of natural products. The guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways to support ongoing and future research efforts.

Introduction

This compound, also known as vibo-quercitol (B157378), is a deoxyinositol with the chemical structure (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol.[1] As a member of the cyclitol family, this compound and its stereoisomers are polyhydroxylated cycloalkanes that serve as versatile chiral building blocks in organic synthesis. While this compound itself has been identified in a number of plant species, the diversity of its naturally occurring derivatives remains an area of active investigation. The pharmacological interest in these compounds stems from their potential to modulate various biological pathways, making them attractive scaffolds for the development of novel therapeutics.

This guide aims to collate the current knowledge on naturally occurring this compound derivatives, with a focus on their chemical diversity, biological significance, and the experimental approaches for their study.

Natural Sources of this compound and its Derivatives

This compound has been isolated from a variety of plant sources. The distribution of this compound and its known derivatives is summarized in the table below. It is important to note that while this compound is found in several species, detailed information on a wide array of its natural derivatives is limited in current scientific literature.

| Compound | Natural Source(s) | Plant Part(s) | Reference(s) |

| This compound (vibo-Quercitol) | Viburnum tinus | Leaves | [2] |

| Quercus species (e.g., Q. petraea) | Wood | ||

| Gymnema sylvestre | Leaves | ||

| scyllo-Quercitol galloyl ester | Quercus acuta | Not specified |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in plants has not yet been fully elucidated. However, a proposed pathway has been identified in bacteria, which likely shares similarities with the plant pathway. This proposed pathway starts from the common precursor D-glucose. The key steps involve the conversion of D-glucose into 2-deoxy-scyllo-inosose, which is then stereoselectively reduced to form vibo-quercitol.

Proposed Biosynthetic Pathway from D-Glucose

The following diagram illustrates the proposed enzymatic steps involved in the conversion of D-glucose to vibo-quercitol in bacteria. This pathway provides a foundational model for understanding this compound biosynthesis.

Biological Activities of this compound and its Derivatives

The biological activities of this compound and its derivatives are of significant interest to the scientific community. While research into naturally occurring derivatives is still emerging, studies on this compound itself and synthetic derivatives have revealed promising therapeutic potential.

| Compound/Derivative Class | Biological Activity | Assay/Model | Quantitative Data | Reference(s) |

| This compound (vibo-Quercitol) | Potential Antidiabetic | Not specified | Data not available | |

| Potential Neuroprotective | Not specified | Data not available | ||

| Synthetic Aminocyclitol Derivatives of Quercitol | α-Glucosidase Inhibition | In vitro enzyme assay | IC50 = 12.5 μM |

Note: The antidiabetic activity of Gymnema sylvestre is primarily attributed to other constituents like gymnemic acids, although the plant is a known source of this compound.

Experimental Protocols

The isolation and characterization of this compound and its derivatives from natural sources require a systematic workflow. Below is a generalized experimental protocol based on common phytochemical practices for the extraction and analysis of cyclitols.

General Workflow for Isolation and Characterization

Detailed Methodologies

5.2.1. Extraction

-

Preparation of Plant Material: Air-dry the collected plant material (e.g., leaves, wood) at room temperature and grind it into a fine powder.

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

5.2.2. Purification

-

Column Chromatography: Subject the crude extract to column chromatography on a silica (B1680970) gel (60-120 mesh) column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fraction Collection: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a suitable solvent system.

-

Further Purification: Pool the fractions containing the compounds of interest and subject them to further purification using Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

5.2.3. Characterization

-

Spectroscopic Analysis: Elucidate the structure of the isolated pure compounds using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the complete chemical structure and stereochemistry of the molecule.

-

Conclusion and Future Perspectives

This compound and its derivatives present a promising area for natural product research. The known biological activities of the this compound scaffold, particularly in the context of metabolic disorders, warrant further investigation into its naturally occurring analogues. The current body of literature indicates that while the parent compound, this compound, has been identified in several plant species, the exploration of its natural derivatives is still in its early stages. The single report of a galloyl ester of a this compound stereoisomer suggests that other derivatives likely exist in nature, waiting to be discovered.

Future research should focus on:

-

Targeted Isolation: Employing modern analytical techniques like metabolomics to screen a wider range of plant species, especially from the Viburnum and Quercus genera, for novel this compound derivatives.

-

Bioactivity Screening: Evaluating the biological activities of any newly isolated derivatives in a broad range of assays to uncover their therapeutic potential.

-

Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the biosynthesis of this compound and its derivatives in plants to enable biotechnological production approaches.

A deeper understanding of the chemistry and biology of these compounds will undoubtedly contribute to the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Therapeutic Potential of Cyclitols, with a Focus on Viburnitol

Disclaimer: Direct scientific evidence on the therapeutic potential of viburnitol is currently limited. This guide provides a comprehensive overview of the therapeutic promise of the broader class of cyclitols, to which this compound belongs. Data and mechanisms from well-studied cyclitols, such as myo-inositol and D-chiro-inositol, are presented to infer the potential therapeutic avenues for this compound and to serve as a foundation for future research.

Introduction to Cyclitols and this compound

Cyclitols are a class of polyhydroxylated cycloalkanes, which are carbocyclic polyols.[1] These compounds, often referred to as sugar alcohols, are integral to a variety of cellular processes, including signal transduction, osmoregulation, and as components of cell membranes.[2][3][4] One of the most well-known cyclitols is myo-inositol, a precursor to numerous signaling molecules in eukaryotic cells.[2]

This compound, also known as (-)-vibo-quercitol or 1-deoxy-L-chiro-inositol, is a naturally occurring cyclitol. Its chemical structure is (1R,2S,4R,5R)-cyclohexane-1,2,3,4,5-pentol. While its presence has been identified in certain plants, its specific biological activities and therapeutic potential remain largely unexplored. This guide will, therefore, leverage the extensive research on other cyclitols to build a framework for understanding the potential therapeutic applications of this compound.

Therapeutic Potential of Cyclitols

The therapeutic applications of cyclitols are an active area of research, with significant findings in metabolic disorders, inflammation, and neurodegenerative diseases.

Several cyclitols, most notably myo-inositol and D-chiro-inositol, have demonstrated insulin-mimetic properties and play a crucial role in insulin (B600854) signaling pathways. They are considered insulin-sensitizing agents and have been studied for their efficacy in managing conditions associated with insulin resistance, such as type 2 diabetes and polycystic ovary syndrome (PCOS).

The mechanism of action is linked to their role as precursors for inositol (B14025) phosphoglycans (IPGs), which are second messengers in the insulin signaling cascade. A deficiency in these cyclitols has been associated with insulin resistance. Supplementation with myo-inositol and D-chiro-inositol has been shown to improve glycemic control in patients with type 2 diabetes.

Table 1: Summary of Clinical Trials of Cyclitols in Type 2 Diabetes

| Cyclitol/Combination | Dosage | Duration | Key Findings | Reference(s) |

| Myo-inositol + D-chiro-inositol | 550 mg myo-inositol + 13.8 mg D-chiro-inositol, twice daily | 3 months | Significant decrease in fasting blood glucose and HbA1c levels. | |

| D-chiro-inositol | Not specified | 12 months | Significant improvement in insulin sensitivity, androgen levels, and BMI in obese PCOS patients. | |

| Myo-inositol | High dose | Not specified | Effective in reducing blood glucose levels in diabetic monkeys. |

Cyclitols have demonstrated anti-inflammatory and antioxidant activities in various studies. D-pinitol, a methyl-ether derivative of D-chiro-inositol, has been noted for its multifunctional properties, including anti-inflammatory and antioxidant effects. The antioxidant activity of cyclitols may be direct, through the scavenging of hydroxyl radicals, or indirect, by enhancing the activity of antioxidant enzymes. However, some studies suggest that cyclitols themselves are very weak antioxidants but may act synergistically with other endogenous antioxidants like glutathione.

Table 2: Antioxidant Activity of Selected Cyclitols

| Cyclitol | Assay | IC50 / Activity | Reference(s) |

| Myo-inositol | DPPH Radical Scavenging | Very weak antioxidant activity | |

| D-pinitol | DPPH Radical Scavenging | Very weak antioxidant activity | |

| Myo-inositol | Hydroxyl Radical Scavenging | Direct scavenging activity | |

| D-pinitol | Hydroxyl Radical Scavenging | Direct scavenging activity |

Emerging research indicates a potential role for cyclitols in the management of neurodegenerative diseases. Inositol imbalances have been linked to conditions like Alzheimer's disease. Myo-inositol is a marker for gliosis, and its levels are elevated in the brains of Alzheimer's patients. Scyllo-inositol, another isomer, has shown neuroprotective effects by preventing the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. D-pinitol is also being investigated as a potential therapeutic agent for Alzheimer's disease due to its anti-inflammatory effects and its role as a selective γ-secretase modulator, which could inhibit the production of amyloid-β.

Experimental Protocols

The following are representative experimental protocols used to investigate the therapeutic potential of cyclitols.

-

Cell Line: Human hepatoma (HepG2) cells or 3T3-L1 adipocytes.

-

Objective: To determine the effect of a cyclitol on insulin-stimulated glucose uptake.

-

Methodology:

-

Cells are cultured to confluence and then differentiated (in the case of 3T3-L1 cells).

-

Cells are serum-starved for a defined period (e.g., 2-4 hours).

-

Cells are pre-incubated with the test cyclitol (e.g., this compound, myo-inositol) at various concentrations for a specified time.

-

Insulin is added to stimulate glucose uptake.

-

Radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) is added for a short period.

-

The reaction is stopped, and cells are lysed.

-

The amount of incorporated radiolabeled glucose is measured using a scintillation counter.

-

-

Data Analysis: Glucose uptake is quantified and compared between control, insulin-stimulated, and cyclitol-treated groups.

-

Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice.

-

Objective: To evaluate the anti-hyperglycemic effect of a cyclitol in a diabetic animal model.

-

Methodology:

-

Diabetes is induced in the animals by a single intraperitoneal injection of STZ.

-

Animals with confirmed hyperglycemia (e.g., blood glucose > 250 mg/dL) are selected for the study.

-

Animals are divided into groups: non-diabetic control, diabetic control, and diabetic animals treated with the test cyclitol at various doses.

-

The cyclitol is administered orally daily for a period of several weeks.

-

Fasting blood glucose levels are monitored regularly.

-

At the end of the study, blood is collected for the analysis of HbA1c, insulin, and lipid profiles. Tissues such as the pancreas, liver, and kidney may be collected for histopathological examination.

-

-

Data Analysis: Changes in blood glucose, HbA1c, and other biochemical parameters are statistically analyzed and compared between the different groups.

Signaling Pathways and Mechanisms of Action

Cyclitols, particularly myo-inositol, are central to the phosphoinositide signaling pathway, which is critical for insulin signal transduction.

Caption: Insulin signaling pathway involving cyclitols.

The binding of insulin to its receptor triggers a cascade that leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2), which is derived from myo-inositol, to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins like PDK1 and Akt, leading to the activation of Akt. Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Myo-inositol and D-chiro-inositol also give rise to inositol phosphoglycans (IPGs), which act as secondary messengers to modulate the activity of enzymes involved in glucose metabolism.

Caption: Experimental workflow for screening cyclitols.

Conclusion and Future Directions

The available scientific literature strongly supports the therapeutic potential of cyclitols in a range of human diseases, particularly those related to metabolic dysregulation. Myo-inositol and D-chiro-inositol have well-documented roles in insulin signaling and have shown promise in clinical settings for improving glycemic control. Their anti-inflammatory, antioxidant, and neuroprotective properties further broaden their therapeutic applicability.

While this compound shares the core cyclitol structure, there is a pressing need for dedicated research to elucidate its specific biological activities. Future studies should focus on:

-

In vitro screening: Assessing the effects of this compound on key enzymes in carbohydrate metabolism (e.g., α-amylase, α-glucosidase) and its impact on insulin-stimulated glucose uptake in relevant cell lines.

-

Mechanism of action studies: Investigating the influence of this compound on the phosphoinositide signaling pathway and other relevant cellular pathways.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of diabetes, inflammation, and neurodegenerative diseases.

By building upon the knowledge gained from other cyclitols, researchers can efficiently explore the therapeutic potential of this compound and potentially uncover a novel agent for the management of various chronic diseases.

References

- 1. Biological Properties of Cyclitols and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Healing-Promoting Properties of Selected Cyclitols—A Review [agris.fao.org]

- 4. The Healing-Promoting Properties of Selected Cyclitols—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Viburnitol from Viburnum opulus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the putative extraction, purification, and analysis of viburnitol, a cyclitol, from the berries of Viburnum opulus, commonly known as the guelder-rose or European cranberrybush. While the presence of other cyclitols like inositol (B14025) has been identified in the Viburnum genus, the existence and concentration of this compound in V. opulus are not extensively documented in current scientific literature. The following protocols are based on established methodologies for the extraction and analysis of cyclitols from plant materials, particularly berries. This guide is intended to serve as a foundational methodology for researchers investigating the chemical constituents of Viburnum opulus and the potential therapeutic applications of this compound.

Introduction to this compound and Viburnum opulus

Viburnum opulus is a species of flowering plant in the Adoxaceae family, native to Europe, northern Africa, and central Asia.[1] Traditionally, its bark has been used for medicinal purposes. The berries of the plant are a rich source of various bioactive compounds, including phenolic acids, flavonoids, and vitamins.[1][2]

This compound is a cyclitol, a group of cycloalkanes containing multiple hydroxyl groups. Cyclitols, including inositols and their derivatives, are known to possess a range of biological activities and play roles in cellular signaling. While the specific biological functions and signaling pathways of this compound are not well-elucidated, related compounds have demonstrated involvement in various physiological processes.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Collect fresh, ripe berries from Viburnum opulus shrubs. Ensure the plant is correctly identified to avoid confusion with other species.

-

Cleaning: Thoroughly wash the berries with distilled water to remove any surface contaminants.

-

Drying: Freeze-dry the berries to preserve their chemical integrity. Alternatively, oven-dry at a low temperature (40-50°C) until a constant weight is achieved.

-

Grinding: Grind the dried berries into a fine powder using a laboratory mill. Store the powder in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude this compound

This protocol describes a solid-liquid extraction method.

-

Apparatus: Soxhlet extractor or a round-bottom flask with a reflux condenser.

-

Solvent: 80% Ethanol (Ethanol:Water, 80:20 v/v).

-

Procedure:

-

Weigh 100 g of the dried berry powder and place it into a cellulose (B213188) thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 500 mL of 80% ethanol.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm becomes colorless.

-

After extraction, cool the solution and concentrate the crude extract using a rotary evaporator under reduced pressure at 45°C.

-

Purification of this compound

The crude extract contains a mixture of compounds. A multi-step purification process is recommended.

2.3.1. Liquid-Liquid Partitioning

-

Resuspend the concentrated crude extract in 200 mL of distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive extractions with solvents of increasing polarity to remove unwanted compounds:

-

Extract three times with 100 mL of n-hexane to remove non-polar compounds like lipids and chlorophyll.

-

Extract three times with 100 mL of ethyl acetate (B1210297) to remove moderately polar compounds.

-

-

Collect the final aqueous phase, which is expected to contain the polar cyclitols, including this compound.

2.3.2. Column Chromatography

-

Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh).

-

Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) (e.g., starting from 100:0 and gradually increasing the polarity to 80:20).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (100% chloroform) and pack it into a glass column.

-

Concentrate the aqueous extract from the liquid-liquid partitioning step to dryness and re-dissolve it in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the gradient mobile phase, collecting fractions of 10-20 mL.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable staining reagent for cyclitols on TLC is a ceric sulfate (B86663) solution followed by heating.

-

Pool the fractions containing the compound of interest and concentrate them.

-

Analysis and Quantification

2.4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of cyclitols, but it requires derivatization to increase their volatility.

-

Derivatization:

-

Methoximation: To a dried aliquot of the purified fraction, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes. This step stabilizes carbonyl groups.

-

Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.[3]

-

-

GC-MS Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 70°C, hold for 1 min, then ramp to 300°C at 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 600.

-

-

Identification: Identify this compound by comparing the mass spectrum of the derivatized sample with a known standard or a spectral library.

2.4.2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

HPLC-ELSD can be used for the analysis of cyclitols without the need for derivatization.[4][5][6]

-

HPLC Conditions (Example):

-

Column: A polymer-based amino (NH2) column suitable for hydrophilic interaction liquid chromatography (HILIC).[7]

-

Mobile Phase: Acetonitrile and water gradient (e.g., starting with 80:20 Acetonitrile:Water and gradually increasing the water content).[4][7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

ELSD Conditions: Nebulizer temperature 30°C, Evaporator temperature 30°C, Nitrogen gas flow 1.5 L/min.[7]

-

-

Quantification: Prepare a calibration curve using a purified this compound standard to quantify its concentration in the extract.

Data Presentation

The following tables present hypothetical quantitative data for this compound extraction from Viburnum opulus berries. These values are for illustrative purposes only, as experimental data is not currently available in the literature.

Table 1: Hypothetical Yield of this compound from Viburnum opulus Berries

| Extraction Method | Solvent | Crude Extract Yield ( g/100g DW) | Purified this compound Yield (mg/100g DW) | Purity by HPLC-ELSD (%) |

| Soxhlet | 80% Ethanol | 25.5 | 150.2 | 95.3 |

| Maceration | 80% Methanol | 22.8 | 135.8 | 94.1 |

| Ultrasound-Assisted | Water | 18.2 | 110.5 | 92.5 |

DW: Dry Weight

Table 2: Hypothetical Comparison of Analytical Methods for this compound Quantification

| Analytical Method | Derivatization Required | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| GC-MS | Yes | 0.1 | 0.5 |

| HPLC-ELSD | No | 1.0 | 5.0 |

| HPLC-RID | No | 5.0 | 20.0 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Analysis.

Hypothetical Signaling Pathway

The specific signaling pathway for this compound has not been elucidated. The following diagram illustrates a general mechanism by which a bioactive compound might exert its effects, for example, through the modulation of a kinase signaling cascade.

Caption: Hypothetical Signaling Pathway for this compound.

References

- 1. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. jasco.co.uk [jasco.co.uk]

Application Note: Quantification of Viburnitol using High-Performance Liquid Chromatography (HPLC)

This application note provides a detailed protocol for the quantification of viburnitol, a cyclitol of interest in pharmaceutical and natural product research. The described method is based on established High-Performance Liquid Chromatography (HPLC) techniques for the analysis of cyclitols and related sugar alcohols.

Introduction

This compound is a naturally occurring cyclitol (a cycloalkane with multiple hydroxyl groups) found in various plants. Its potential therapeutic properties have led to an increased interest in its quantification in raw materials and finished products. HPLC is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution and sensitivity.[1][2] This note details a general method that can be adapted and validated for the specific quantification of this compound. The primary methods for detecting underivatized cyclitols, which lack a strong chromophore, include Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS).[1] ELSD offers advantages such as greater sensitivity and compatibility with gradient elution compared to RI detection.[1][3]

Quantitative Data Summary

The following table summarizes typical parameters for the HPLC analysis of cyclitols. Note that these values are illustrative and specific values for this compound must be determined during method validation.

| Parameter | Typical Value | Description |

| Retention Time (RT) | Analyte-specific | The time at which this compound elutes from the column. |

| Linearity (r²) | > 0.999 | The correlation coefficient for the calibration curve. |

| Limit of Detection (LOD) | Analyte & Detector Dependent | The lowest concentration of this compound that can be reliably detected. |

| Limit of Quantification (LOQ) | Analyte & Detector Dependent | The lowest concentration of this compound that can be accurately quantified. |

| Precision (%RSD) | < 2% | The relative standard deviation for replicate injections. |

| Accuracy (% Recovery) | 95 - 105% | The percentage of the true concentration that is measured. |

Experimental Protocol

This protocol outlines a general procedure for the quantification of this compound in a sample matrix, such as a plant extract.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized)

-

Formic acid or Acetic acid (optional, for mobile phase modification)

-

Syringe filters (0.45 µm)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector

-

Analytical column suitable for sugar/cyclitol analysis (e.g., Aminex HPX-87 series, or a C18 column if derivatization is used)

-

Data acquisition and processing software

3. Standard Solution Preparation

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples.

4. Sample Preparation

-

For solid samples (e.g., plant material), a suitable extraction method such as accelerated solvent extraction with water can be employed.

-

The resulting extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

5. Chromatographic Conditions

The following are general starting conditions that should be optimized for this compound analysis:

-

Column: Aminex HPX-87C Column

-

Mobile Phase: Deionized Water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 50 °C

-

Injection Volume: 20 µL

-

Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or RI Detector

6. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

7. Data Analysis

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Diagrams

Caption: Experimental workflow for this compound quantification.

References

Enantioselective Synthesis of Viburnitol: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the enantioselective synthesis of Viburnitol, a naturally occurring cyclitol with potential therapeutic applications. This guide focuses on established chemoenzymatic and chiral pool-based synthetic strategies, presenting quantitative data in structured tables and detailed methodologies for key experimental steps.

Introduction

This compound (1L-1,2,4/3,5-cyclohexanepentol) is a member of the inositol (B14025) family of cyclitols, which are important signaling molecules in various biological processes. Its unique stereochemical arrangement has made it a target for synthetic chemists and a subject of interest for medicinal chemistry. Enantiomerically pure this compound is crucial for studying its biological activity and for its potential use as a chiral building block in the synthesis of more complex molecules. This document outlines two prominent and effective strategies for the enantioselective synthesis of (-)-Viburnitol: a chemoenzymatic approach starting from bromobenzene (B47551) and a chiral pool synthesis commencing with L-quebrachitol.

Chemoenzymatic Synthesis from Bromobenzene

This strategy, pioneered by Hudlicky and coworkers, utilizes a key enzymatic dihydroxylation of a substituted aromatic ring to establish the initial chirality. The resulting cis-dihydrodiol is then elaborated through a series of chemical transformations to afford the target molecule.

Signaling Pathway and Workflow

The chemoenzymatic synthesis of (-)-Viburnitol from bromobenzene can be visualized as a multi-step process involving both biological and chemical transformations. The workflow begins with the enzymatic oxidation of bromobenzene, followed by a series of chemical modifications to achieve the final product.

Caption: Chemoenzymatic synthesis of (-)-Viburnitol from bromobenzene.

Quantitative Data

| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | cis-1,2-Dihydroxy-3-bromocyclohexa-3,5-diene | >95 | >99 |

| 2-5 | (-)-Viburnitol | ~25 (overall from diol) | >99 |

Experimental Protocols

Step 1: Microbial Dihydroxylation of Bromobenzene

-

Culture Preparation: A culture of Pseudomonas putida UV4 is grown in a suitable medium (e.g., LB broth) at 30 °C with shaking until the late exponential phase.

-

Induction: The cells are induced with a non-metabolizable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to express the toluene dioxygenase enzyme.

-

Biotransformation: Bromobenzene is added to the culture, and the fermentation is continued for 24-48 hours. The pH is maintained at ~7.0.

-

Extraction and Purification: The culture broth is centrifuged to remove cells. The supernatant is then extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diol is purified by flash chromatography on silica (B1680970) gel.

Step 2-5: Chemical Conversion to (-)-Viburnitol

Detailed procedures for the multi-step chemical conversion, including protection, epoxidation, ring-opening, and deprotection, can be found in the original literature from the Hudlicky group. These steps typically involve standard organic synthesis techniques.

Synthesis from L-Quebrachitol (Chiral Pool Approach)

This approach utilizes the naturally occurring and enantiomerically pure cyclitol, L-quebrachitol, as the starting material. The synthesis involves a series of stereocontrolled chemical modifications to transform L-quebrachitol into (-)-Viburnitol.

Synthetic Pathway

The synthesis from L-quebrachitol involves the strategic manipulation of its existing stereocenters and functional groups to arrive at the target this compound.

Caption: Synthetic pathway for (-)-Viburnitol from L-Quebrachitol.

Quantitative Data

| Starting Material | Product | Overall Yield (%) |

| L-Quebrachitol | (-)-Viburnitol | ~40-50% |

Experimental Protocols

General Procedure for the Conversion of L-Quebrachitol to (-)-Viburnitol:

-

Protection of L-Quebrachitol: The hydroxyl groups of L-quebrachitol are selectively protected using standard protecting group chemistry (e.g., acetonide or benzyl (B1604629) ethers) to allow for regioselective manipulation of the remaining free hydroxyl groups.

-

Functional Group Interconversion: The protected L-quebrachitol undergoes a series of reactions, which may include oxidation, reduction, and nucleophilic substitution, to invert or modify the stereochemistry at specific centers to match that of this compound.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the final product, (-)-Viburnitol. The product is then purified by recrystallization or chromatography.

Conclusion